molecular formula C22H26 B1610600 1,2-Bis(4-butylphenyl)ethyne CAS No. 80221-11-0

1,2-Bis(4-butylphenyl)ethyne

Cat. No.: B1610600
CAS No.: 80221-11-0
M. Wt: 290.4 g/mol
InChI Key: UUVMZCQRPVPWNI-UHFFFAOYSA-N
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Description

1,2-Bis(4-butylphenyl)ethyne is an organic compound with the molecular formula C22H26 It is a derivative of benzene, characterized by the presence of butyl groups and an ethynyl linkage between two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-butylphenyl)ethyne can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where a bromo-substituted benzene derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-butylphenyl)ethyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Ethyl-substituted benzene derivatives

    Substitution: Nitro, sulfonyl, and halogenated benzene derivatives

Scientific Research Applications

1,2-Bis(4-butylphenyl)ethyne has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-butylphenyl)ethyne depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl linkage and butyl groups contribute to its binding affinity and specificity. In materials science, its unique structure influences the electronic properties and stability of the resulting materials.

Comparison with Similar Compounds

  • 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene
  • 1,2-Bis(4-butylphenyl)ethyne
  • 1,1’-Ethyne-1,2-diylbis(4-butylbenzene)

Comparison: this compound stands out due to its specific substitution pattern and the presence of butyl groups, which influence its physical and chemical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and interaction with other molecules, making it unique for certain applications.

Properties

IUPAC Name

1-butyl-4-[2-(4-butylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26/c1-3-5-7-19-9-13-21(14-10-19)17-18-22-15-11-20(12-16-22)8-6-4-2/h9-16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVMZCQRPVPWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547365
Record name 1,1'-(Ethyne-1,2-diyl)bis(4-butylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80221-11-0
Record name 1,1'-(Ethyne-1,2-diyl)bis(4-butylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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